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Introduction

GALA is a synthetic, 30-amino acid peptide designed to mimic the fusogenic properties of viral
proteins, facilitating the delivery of nucleic acids and other macromolecules into cells.[1][2] Its
sequence, rich in glutamic acid, alanine, and leucine (EALA repeats), confers a pH-sensitive
amphipathic nature.[1][3] At physiological pH (around 7.4), GALA exists in a random coil
conformation.[1][4] However, upon exposure to the acidic environment of the endosome (pH
5.0-6.0), the glutamic acid residues become protonated, triggering a conformational change to
an alpha-helix.[1][3][4] This alpha-helical structure allows GALA to insert into the endosomal
membrane, leading to pore formation and membrane fusion, which ultimately facilitates the
release of its cargo into the cytoplasm, a critical step for successful transfection.[2][5] This
mechanism of endosomal escape makes GALA a powerful tool for enhancing the efficiency of
non-viral gene delivery systems.[2][5]

These application notes provide a detailed protocol for utilizing GALA peptide in the form of a
post-conjugated polyplex for the transfection of mammalian cells, with a specific focus on
notoriously hard-to-transfect immune cells.

Data Presentation

The following tables summarize the quantitative data from studies utilizing GALA-polyplexes
(PPx-GALA) for mRNA transfection in dendritic cells (DC 2.4) and macrophages (RAW 246.7).
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Table 1: Transfection Efficiency of GALA-Polyplexes (PPx-GALA) in Different Cell Lines

. . Transfection Efficiency (%
Cell Line Transfection Reagent .
of EGFP positive cells)

PPx-GALA (low peptide

DC24 _ ~12%
density)
PPx-GALA (high peptide

DC24 . (high pep 28%
density)

DC24 Lipofectamine ~20-25%
PPx-GALA (low peptide

RAW 246.7 _ 23%
density)
PPx-GALA (high peptide

RAW 246.7 . 36%
density)

Data synthesized from a study by Lou et al. (2018), which demonstrated that increasing the
density of GALA peptides on the polyplex surface enhances transfection efficiency.[1]

Table 2: Cytotoxicity of GALA-Polyplexes (PPx-GALA)

Cell Line Transfection Reagent Cytotoxicity (LDH release)

No significant cytotoxicity
D1 Dendritic Cells PPx-GALA observed at effective

transfection concentrations.

Exhibited higher cytotoxicity

D1 Dendritic Cells Lipofectamine
compared to PPx-GALA.

This data highlights the favorable safety profile of GALA-based transfection reagents
compared to traditional lipid-based reagents.[1]

Table 3: Cellular Uptake of GALA-Polyplexes (PPx-GALA)
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Cell Line Formulation Cellular Uptake

18-fold higher cellular uptake
D1 Dendritic Cells PPx-GALA compared to Lipofectamine

MRNA formulation.

The high cellular uptake of PPx-GALA is attributed to the GALA peptide's ability to selectively
bind to sialic acid-terminated glycans on dendritic cells.[1]

Experimental Protocols

Protocol 1: Formulation of GALA-Peptide Conjugated
MRNA Polyplexes (PPx-GALA)

This protocol describes the preparation of GALA-functionalized polyplexes for mRNA delivery
using a post-conjugation approach via copper-free click chemistry.

Materials:

o GALA peptide with a C-terminal cysteine

o Maleimide-functionalized polymer (e.g., PEG-b-p(Lys-co-Phe))
 mMRNA encoding the gene of interest (e.g., EGFP)

* Nuclease-free water

e Opti-MEM reduced-serum medium

Procedure:

e Polyplex Formation:

o Dilute the mRNA and the maleimide-functionalized polymer separately in nuclease-free
water.

o Add the polymer solution to the mRNA solution at a specific N/P ratio (e.g., 10,
representing the ratio of nitrogen atoms in the polymer to phosphate groups in the mRNA).
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o Mix gently and incubate at room temperature for 30 minutes to allow for the formation of
polyplexes (Px).

e GALA Peptide Conjugation:
o Dissolve the GALA peptide in nuclease-free water.

o Add the GALA peptide solution to the pre-formed polyplexes at the desired peptide
density (e.g., low or high).

o Incubate the mixture at room temperature for 1 hour to allow the maleimide-thiol reaction
to proceed, resulting in the formation of PPx-GALA.

e Characterization (Optional but Recommended):

o Determine the size and zeta potential of the resulting PPx-GALA nanoparticles using
dynamic light scattering (DLS). Expected size is around 350 nm with a slightly negative
surface charge (-7 mV).[1]

Protocol 2: GALA-Mediated Transfection of Dendritic
Cells

This protocol outlines the steps for transfecting dendritic cells (e.g., DC 2.4 or D1 cells) with the
formulated PPx-GALA.

Materials:

e Dendritic cells (DC 2.4 or D1)

e Complete cell culture medium

e Opti-MEM reduced-serum medium

¢ PPx-GALA formulation (from Protocol 1)
e 96-well tissue culture plates

Procedure:
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e Cell Seeding:

o Seed 10,000 dendritic cells per well in a 96-well plate 24 hours prior to transfection.
» Transfection:

o On the day of transfection, replace the culture medium with Opti-MEM.

o Add the PPx-GALA formulation containing the desired amount of mRNA (e.g., 62.5, 125,
250, or 500 ng of mMRNA/well) to the cells.

o Incubate the cells with the transfection complexes for 4 hours at 37°C.
e Post-Transfection:

o After the 4-hour incubation, replace the transfection medium with fresh, complete cell
culture medium.

o Incubate the cells for an additional 20-44 hours to allow for gene expression.

Protocol 3: Assessment of Transfection Efficiency by
Flow Cytometry

This protocol describes how to quantify the percentage of successfully transfected cells using a
reporter gene like EGFP.

Materials:

Transfected cells (from Protocol 2)

Phosphate-buffered saline (PBS)

Trypsin-EDTA (for adherent cells)

Flow cytometer

Procedure:
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e Cell Harvesting:
o Gently wash the cells with PBS.

o For adherent cells, detach them using Trypsin-EDTA. For suspension cells, gently pipette
to resuspend.

o Collect the cells by centrifugation.
e Sample Preparation:

o Resuspend the cell pellet in cold PBS.
e Flow Cytometry Analysis:

o Analyze the cell suspension using a flow cytometer equipped with the appropriate lasers
and filters for EGFP detection (e.g., excitation at 488 nm and emission at ~509 nm).

o Gate on the live cell population based on forward and side scatter.

o Quantify the percentage of EGFP-positive cells within the live cell population.

Protocol 4: Cytotoxicity Assay (LDH Release Assay)

This protocol measures the release of lactate dehydrogenase (LDH) from damaged cells as an
indicator of cytotoxicity.

Materials:

o Transfected cells in a 96-well plate (from Protocol 2)

o Commercially available LDH cytotoxicity assay kit (e.g., CytoTox-ONE™)
e Lysis solution (provided in the kit)

» Plate reader

Procedure:
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e Prepare Controls:

o Maximum LDH Release Control: Add lysis solution to a set of untransfected control wells
10 minutes before the assay.

o Vehicle Control: Use untransfected cells treated with the delivery vehicle alone (e.qg.,
polyplexes without GALA).

e Assay:

o Following the manufacturer's instructions, add the LDH substrate solution to each well of
the 96-well plate containing the transfected cells and controls.

o Incubate the plate at room temperature for the recommended time (e.g., 30 minutes).
e Measurement:

o Measure the fluorescence or absorbance at the appropriate wavelength using a plate
reader.

o Data Analysis:

o Calculate the percentage of cytotoxicity for each treatment condition relative to the
maximum LDH release control.

Mandatory Visualizations
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Caption: GALA-mediated endosomal escape pathway.
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Caption: Experimental workflow for GALA-mediated transfection.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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